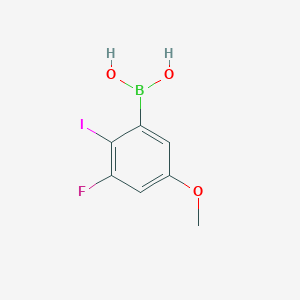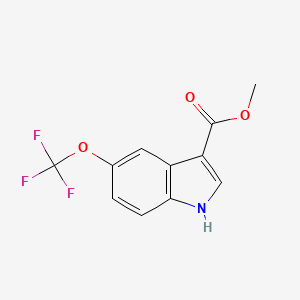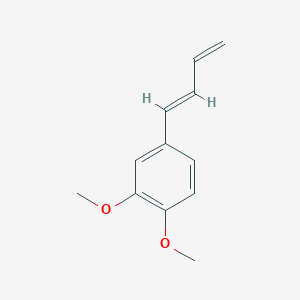
(E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3,4-Dimethoxyphenyl)butadiene is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is a derivative of butadiene, featuring a 3,4-dimethoxyphenyl group attached to the butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-1-(3,4-Dimethoxyphenyl)butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide, to generate the ylide from the phosphonium salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the ylide.
Industrial Production Methods
While specific industrial production methods for (E)-1-(3,4-Dimethoxyphenyl)butadiene are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or other suitable synthetic routes to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3,4-Dimethoxyphenyl)butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadiene moiety to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield epoxides, while hydrogenation with Pd/C results in saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(E)-1-(3,4-Dimethoxyphenyl)butadiene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of (E)-1-(3,4-Dimethoxyphenyl)butadiene involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. The presence of the dimethoxyphenyl group may enhance its binding affinity to certain biological targets, contributing to its observed biological activities .
Comparación Con Compuestos Similares
(E)-1-(3,4-Dimethoxyphenyl)butadiene can be compared with other similar compounds, such as:
(Z)-1-(3,4-Dimethoxyphenyl)butadiene: The Z-isomer of the compound, which may exhibit different chemical and biological properties due to its distinct stereochemistry.
1,4-Dimethoxybenzene: A related compound with a simpler structure, lacking the butadiene moiety.
3,4-Dimethoxytoluene: Another related compound with a methyl group instead of the butadiene moiety.
The uniqueness of (E)-1-(3,4-Dimethoxyphenyl)butadiene lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-[(1E)-buta-1,3-dienyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4-9H,1H2,2-3H3/b6-5+ |
Clave InChI |
JFHQUUYHTBVHHK-AATRIKPKSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C=C)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


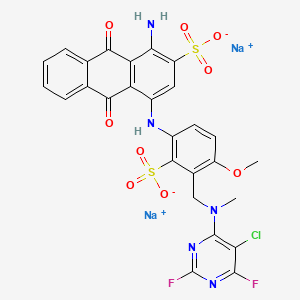
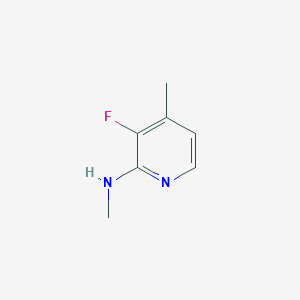
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
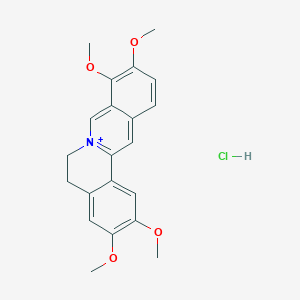
![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
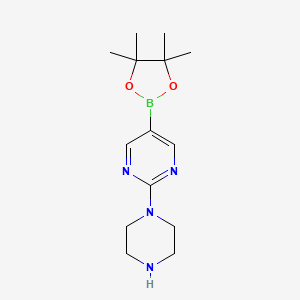
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
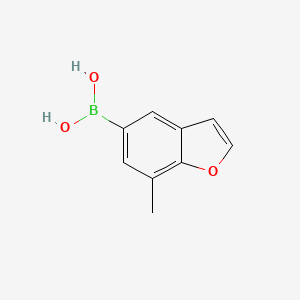
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
